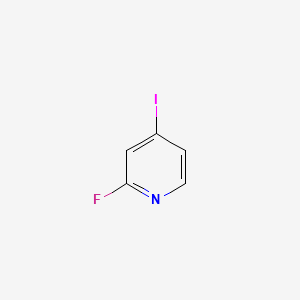

2-Fluoro-4-iodopyridine

Descripción

Significance as a Versatile Heterocyclic Building Block in Contemporary Chemical Research

The strategic placement of a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine (B92270) ring is central to the compound's utility. This arrangement allows for selective functionalization through various cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. archivemarketresearch.com The iodine atom, being more reactive, can readily participate in reactions like Suzuki, Stille, and Sonogashira couplings, while the less reactive C-F bond often remains intact. archivemarketresearch.com This differential reactivity is a key asset in multi-step synthetic sequences.

Furthermore, the fluorine atom can influence the molecule's properties in several ways. It can direct electrophiles to specific positions on the pyridine ring during substitution reactions due to its electron-withdrawing nature. evitachem.com The presence of fluorine can also enhance the biological activity and metabolic stability of the final products, a highly desirable trait in medicinal chemistry. cymitquimica.com Research has demonstrated the selective C-N cross-coupling of 2-fluoro-4-iodopyridine at the 4-position using the Buchwald-Hartwig reaction, a transformation that is complementary to conventional nucleophilic substitutions. researchgate.net

Overview of Strategic Importance in Pharmaceutical and Materials Science Disciplines

The unique chemical characteristics of this compound have established its importance in both the pharmaceutical and materials science sectors.

In the pharmaceutical industry , this compound serves as a crucial intermediate in the synthesis of a wide array of medicinal compounds. github.com It is particularly valuable in the development of novel therapeutics for cancer and infectious diseases. github.com The ability to introduce both fluorine and a functionalizable iodine handle into a heterocyclic scaffold is a powerful strategy in drug discovery, often leading to compounds with enhanced biological activity. chemimpex.com Researchers have utilized this compound in the synthesis of potential anti-cancer and antiviral agents. chemimpex.com

In materials science , this compound is explored for the creation of innovative materials with specific electronic and optical properties. evitachem.com Its capacity to undergo cross-coupling reactions makes it a suitable building block for the synthesis of conductive polymers and organic semiconductors. chemimpex.com These materials are at the forefront of research in organic electronics and sensor technology. chemimpex.com The incorporation of the fluorinated pyridine moiety can fine-tune the electronic properties of these materials, facilitating charge transport. chemimpex.com

Key Properties of this compound

| Property | Value |

| CAS Number | 22282-70-8 |

| Molecular Formula | C5H3FIN |

| Molecular Weight | 222.98 g/mol |

| Appearance | White to light yellow crystal |

| Purity | ≥ 98% (GC) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPRIAVYIGHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427514 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-70-8 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Iodopyridine and Its Polyfunctionalized Derivatives

Established Synthetic Routes to 2-Fluoro-4-iodopyridine

The synthesis of this compound can be approached by installing the halogen atoms in separate steps, either by first introducing the fluorine and then the iodine, or vice versa. The choice of strategy depends on the availability of starting materials and the desired regioselectivity.

Introducing an iodine atom at the C4 position of a pyridine (B92270) ring, particularly an electron-deficient one like 2-fluoropyridine (B1216828), presents a significant challenge for direct electrophilic aromatic substitution. The pyridine nitrogen deactivates the ring towards electrophilic attack, making such reactions difficult and often requiring harsh conditions.

However, several strategies have been developed to achieve selective iodination:

Electrophilic Iodination of Activated Pyridines: If the pyridine ring is sufficiently activated with an electron-donating group, direct iodination can be feasible. For instance, a common approach involves the iodination of an aminopyridine precursor. A representative method uses molecular iodine (I₂) in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), which acts as a halogen activator.

Directed Ortho-Metalation (DoM): A more general and highly regioselective method is Directed ortho-Metalation. This strategy involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to form an organolithium intermediate. This intermediate is then quenched with an iodine source (e.g., I₂). In the context of synthesizing this compound, one could envision starting with 2-fluoropyridine. However, the fluorine atom at the C2 position would direct lithiation to the C3 position. Therefore, to achieve 4-iodination via this route, one would typically start with a 4-halopyridine (e.g., 4-chloropyridine) and perform a halogen-metal exchange followed by quenching, or use a substrate with a directing group at C3 or C5.

Sandmeyer-type Reactions: Starting from 4-aminopyridine (B3432731) or a derivative, a Sandmeyer-type reaction can be employed. The amino group is converted to a diazonium salt, which is then displaced by iodide, often from potassium iodide (KI).

The introduction of a fluorine atom at the C2 position of the pyridine ring is a well-established transformation with several reliable methods available.

The Balz-Schiemann Reaction: This is a classical and widely used method for introducing fluorine into aromatic rings. wikipedia.orgnih.gov The process begins with a 2-aminopyridine (B139424) derivative, which undergoes diazotization with a reagent like sodium nitrite (B80452) (NaNO₂) in the presence of a fluoride (B91410) source, typically tetrafluoroboric acid (HBF₄). wikipedia.org This forms a stable diazonium tetrafluoroborate (B81430) salt. Subsequent thermal decomposition of this isolated salt generates the 2-fluoropyridine product, releasing nitrogen gas and boron trifluoride. wikipedia.orgnih.gov While effective, this multi-step process can have limitations regarding substrate scope and scalability. researchgate.net Modern variations utilize other counterions like hexafluorophosphates (PF₆⁻) or perform the diazotization in liquid hydrogen fluoride. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The C2 position of the pyridine ring is activated towards nucleophilic attack. Therefore, a 2-halopyridine bearing a good leaving group, such as 2-chloropyridine (B119429), can be converted to 2-fluoropyridine via a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved by heating the substrate with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.

Direct C-H Fluorination: More recent advances have enabled the direct fluorination of C-H bonds. For pyridines, reagents like silver(II) fluoride (AgF₂) have been shown to selectively fluorinate the C-H bond adjacent to the ring nitrogen. nih.gov This method offers a more direct and atom-economical route, avoiding the need for pre-functionalized substrates like aminopyridines. The reaction is believed to proceed via coordination of the basic pyridine nitrogen to the silver, facilitating the C-H activation and fluorination process.

Advanced Approaches to Substituted this compound Analogs

The presence of two different halogen atoms on the pyridine ring allows for selective and sequential functionalization, making this compound a valuable scaffold for building molecular complexity.

The introduction of a carboxaldehyde or carboxylate group onto the this compound framework, for example at the C3 position to yield compounds like this compound-3-carbaldehyde, is most effectively achieved through a Directed ortho-Metalation (DoM) strategy. chemscene.com

The 2-fluoro substituent can act as a directing group for lithiation at the adjacent C3 position. The synthesis would proceed as follows:

Treatment of this compound with a strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The base selectively removes the proton at the C3 position, forming a transient 3-lithio-2-fluoro-4-iodopyridine intermediate.

This nucleophilic intermediate is then quenched with a suitable electrophile. To introduce a carboxaldehyde group, a formylating agent like N,N-dimethylformamide (DMF) is used. For a carboxylate group, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid, which can be subsequently esterified.

This methodology provides a powerful and regioselective route to polyfunctionalized pyridine derivatives that are otherwise difficult to access.

The differential reactivity of the C-I and C-F bonds in this compound is key to its utility in synthesizing amino-substituted derivatives. The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for the highly selective introduction of amino and alkylamino groups at the C4 position.

A study by Koley et al. demonstrated a selective and facile palladium-catalyzed Buchwald-Hartwig amination at the C4 position of this compound. researchgate.net The reaction is exclusive for the C-I bond, leaving the C-F bond intact for potential subsequent SNAr reactions. The protocol typically employs a palladium catalyst system, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like BINAP, a mild base such as potassium carbonate (K₂CO₃), and is often accelerated by microwave irradiation. researchgate.net This method provides a robust and efficient route to a variety of 4-amino-2-fluoropyridine (B102257) derivatives. researchgate.net

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline (B41778) | 2-Fluoro-N-phenylpyridin-4-amine | 85 |

| 4-Methoxyaniline | 2-Fluoro-N-(4-methoxyphenyl)pyridin-4-amine | 82 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-2-fluoropyridin-4-amine | 80 |

| Morpholine | 4-(2-Fluoropyridin-4-yl)morpholine | 75 |

| Benzylamine | N-Benzyl-2-fluoropyridin-4-amine | 78 |

Table 1: Examples of Palladium-Catalyzed Amination of this compound. Data sourced from Koley et al. researchgate.net

Catalytic Systems and Mechanistic Considerations in Synthesis

The synthetic routes to this compound and its derivatives rely on a range of reaction mechanisms and, in many cases, sophisticated catalytic systems.

Mechanisms of Halogenation: The electrophilic iodination of pyridine rings proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. However, the high activation energy barrier due to the electron-deficient nature of the ring is a major hurdle. The mechanism for Directed ortho-Metalation involves the formation of a complex between the Lewis acidic organolithium reagent and a Lewis basic directing group on the ring, which lowers the kinetic barrier for deprotonation at the adjacent C-H bond. baranlab.org

Mechanisms of Fluorination: The Balz-Schiemann reaction is generally accepted to proceed through a SN1-type mechanism involving the formation of a highly unstable aryl cation intermediate after the thermal decomposition of the diazonium salt. nih.gov This cation is then rapidly trapped by a fluoride ion from the BF₄⁻ counterion. nih.gov In contrast, nucleophilic aromatic substitution (SNAr) to introduce fluorine involves the addition of the fluoride nucleophile to the electron-deficient ring, forming a negatively charged Meisenheimer complex, followed by the elimination of the leaving group (e.g., chloride).

Catalytic Cycle of Buchwald-Hartwig Amination: The selective amination at the C4 position is a testament to the fine-tuning of palladium catalysis. The widely accepted catalytic cycle for the Buchwald-Hartwig reaction involves several key steps: wikipedia.orgjk-sci.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond, which is kinetically favored over the stronger aryl-fluoride bond. This forms a Pd(II) complex. nih.gov

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) amido complex, which releases the aminated pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. jk-sci.comnih.gov

The choice of ligand (e.g., BINAP) is crucial as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of the oxidative addition and reductive elimination steps. jk-sci.com

Role of Noble Metal Catalysts in Halogenation Reactions

Noble metal catalysts, including those based on palladium, rhodium, and iridium, play a pivotal role in the functionalization of pyridine rings. While traditional electrophilic halogenation of pyridines often requires harsh conditions and can lead to mixtures of isomers due to the electron-deficient nature of the ring, noble metal-catalyzed C-H activation presents a more controlled approach. nih.gov These catalysts can enable the direct and selective introduction of functional groups, including halogens, at specific positions on the pyridine scaffold.

For instance, rhodium(III) and palladium(II) have been employed in the directed C-H activation of pyridines, facilitating reactions like alkylation, arylation, and alkenylation. beilstein-journals.org In the context of halogenation, these catalytic systems can overcome the inherent reactivity patterns of the pyridine ring. The mechanism often involves the coordination of the metal to the pyridine nitrogen, followed by a C-H activation step to form a metallacyclic intermediate. This intermediate can then react with a halogen source. While direct C-H halogenation of pyridines using noble metal catalysts is an area of ongoing research, these metals are more extensively used in cross-coupling reactions to build complexity from pre-halogenated pyridines like this compound. beilstein-journals.org Furthermore, rhodium-on-carbon (Rh/C) has been shown to be a highly active catalyst for the hydrogenation of pyridines, demonstrating the utility of noble metals in modifying the pyridine core. acs.org

Efficiency and Selectivity of Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, offering exceptional efficiency and selectivity for the functionalization of halopyridines. In the case of this compound, the presence of two different halogen atoms at distinct positions (fluorine at C2, iodine at C4) allows for highly selective transformations. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. innospk.com

This reactivity difference allows for the exclusive functionalization at the 4-position. A notable example is the selective C-N cross-coupling of this compound with aromatic amines. researchgate.net The Buchwald-Hartwig amination, catalyzed by a palladium acetate/BINAP system, proceeds exclusively at the C4-I position, leaving the C2-F bond intact. This provides a complementary method to traditional nucleophilic aromatic substitution (SNAr) reactions, which would typically occur at the 2-position. researchgate.net The reaction is efficient, often completed within 30 minutes under microwave irradiation, and provides good to excellent yields of the 4-amino-2-fluoropyridine derivatives. researchgate.net This high degree of selectivity is crucial for the synthesis of polyfunctionalized pyridines, as the fluorine atom remains available for subsequent SNAr reactions if desired. nih.gov

The efficiency of these transformations is highlighted by the ability to generate a library of compounds from a single, versatile building block. researchgate.net

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound derivatives requires careful optimization of various reaction parameters. The choice of catalyst, ligands, base, solvent, and temperature can profoundly impact the reaction's outcome.

Influence of Temperature, Pressure, and Solvent Systems

Temperature is a critical factor in controlling reaction rates and selectivity. In many palladium-catalyzed reactions, elevated temperatures are required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. The use of microwave irradiation has emerged as a powerful tool for rapidly and uniformly heating reactions, often leading to dramatically reduced reaction times and improved yields. ijarsct.co.innih.gov For the palladium-catalyzed amination of this compound, microwave conditions allow the reaction to be completed in just 30 minutes. researchgate.net

The choice of solvent is also crucial. Solvents must be able to dissolve the reactants and catalyst while remaining inert to the reaction conditions. For cross-coupling reactions, polar aprotic solvents like DMF, acetonitrile, or ethers such as dioxane are commonly employed. researchgate.net The solvent can influence catalyst stability, solubility of reagents, and the rate of key elementary steps in the catalytic cycle. Optimization studies often involve screening a panel of solvents to identify the one that provides the best balance of yield, purity, and reaction time. researchgate.net

Ligand and Base Effects in Catalytic Coupling Reactions

In palladium-catalyzed cross-coupling reactions, ligands and bases are not mere additives but integral components that steer the course of the reaction. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), stabilizes the palladium center and modulates its electronic and steric properties. nih.govrsc.org This modulation directly influences the efficiency of the catalytic cycle. For example, in the Buchwald-Hartwig amination of this compound, the bulky, electron-rich phosphine ligand BINAP was found to be effective in promoting the desired C-N bond formation. researchgate.net The choice of ligand can affect the rate of oxidative addition and reductive elimination, and can also play a role in preventing catalyst deactivation. rsc.org

The base is essential for several steps in the catalytic cycle, most notably for the deprotonation of a pro-nucleophile (in aminations) or for the transmetalation step (in Suzuki couplings). The strength and nature of the base must be carefully chosen. A base that is too weak may result in a sluggish or incomplete reaction, while one that is too strong could lead to side reactions. In the selective amination of this compound, a mild base like potassium carbonate (K₂CO₃) was sufficient to achieve good yields, which is an advantage over older protocols that required much larger excesses of stronger bases. researchgate.net The interplay between the palladium precursor, ligand, and base creates a complex catalytic system where each component must be optimized for a specific transformation. nih.govacs.org

The table below illustrates the results of the palladium-catalyzed amination of this compound with various amines, showcasing the efficiency of the optimized system.

| Amine Partner | Product | Yield (%) |

|---|---|---|

| Aniline | N-phenyl-2-fluoro-pyridin-4-amine | 85 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-fluoro-pyridin-4-amine | 92 |

| 3,4-Dimethoxyaniline | N-(3,4-dimethoxyphenyl)-2-fluoro-pyridin-4-amine | 95 |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-fluoro-pyridin-4-amine | 78 |

| Morpholine | 4-(2-Fluoropyridin-4-yl)morpholine | 88 |

Data adapted from a study on the selective C-N cross-coupling of this compound. researchgate.net

Considerations for Sustainable Synthetic Processes

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. benthamscience.comnih.gov The synthesis of this compound and its derivatives can be made more sustainable by considering several factors. One key area is the use of catalysis, which reduces the need for stoichiometric reagents, thereby minimizing waste. acs.org The high efficiency of palladium catalysts means that only small amounts are needed to produce large quantities of product.

Further green considerations include:

Solvent Choice: Traditional organic solvents are often volatile and hazardous. The development of reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions, is a major goal. benthamscience.com

Energy Efficiency: Methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core principle of green chemistry. Cross-coupling reactions generally have good atom economy.

Catalyst Recycling: The development of heterogeneous or polymer-supported catalysts allows for the easy separation of the catalyst from the reaction mixture and its subsequent reuse, which is both economically and environmentally beneficial, especially for expensive noble metals like palladium. acs.org

By integrating these principles, the synthesis of functionalized pyridines can be performed in a more environmentally responsible and economically viable manner. nih.gov

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Iodopyridine

Electronic and Steric Effects of Halogen Substituents on Pyridine (B92270) Reactivity

The reactivity of the 2-fluoro-4-iodopyridine ring is profoundly influenced by the intrinsic properties of the fluorine and iodine substituents. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further modulated by the attached halogens. nih.gov

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. stackexchange.com This effect significantly lowers the electron density of the aromatic system, particularly at the ortho (C2) and para (C4) positions relative to the nitrogen atom. rsc.orgrsc.org This reduction in electron density deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.govstackexchange.com

Computational studies on fluorinated pyridines, using methods like Natural Bond Orbital (NBO) analysis, have shown that fluorine substitution alters intramolecular charge delocalization and consequently the ring bond strength. rsc.org The presence of fluorine can also influence the molecular electrostatic potential (MEP) and frontier molecular orbitals (MOs), which are key determinants of chemical reactivity. rsc.org The stabilizing effect of fluorine on the anionic intermediate (Meisenheimer complex) formed during SNAr reactions is a critical factor in its ability to accelerate these transformations. stackexchange.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429), highlighting the potent activating effect of the fluorine substituent.

Table 1: Comparison of Halogen Properties and Their Influence on Pyridine Reactivity

| Property | Fluorine (F) | Iodine (I) |

| Pauling Electronegativity | 3.98 | 2.66 |

| Primary Electronic Effect | Strong -I (Inductive) | Weak -I (Inductive), +M (Mesomeric) |

| C-X Bond Energy (Aryl-X) | ~540 kJ/mol | ~280 kJ/mol |

| Role in SNAr Reactions | Excellent Activating Group, Poor Leaving Group | Weak Activating Group, Moderate Leaving Group |

| Role in Cross-Coupling | Poor Substrate (Inert C-F bond) | Excellent Substrate (Reactive C-I bond) |

The role of iodine in the reactivity of this compound is twofold and highly context-dependent. In the context of nucleophilic aromatic substitution, iodine is generally considered a poorer leaving group compared to fluorine. researchgate.netnih.gov This phenomenon, often termed the "element effect" in SNAr reactions, follows the general trend F > Cl ≈ Br > I for the rate of substitution. researchgate.netnih.gov The rate-determining step in SNAr is typically the initial nucleophilic attack, which is facilitated by the strong inductive effect of fluorine stabilizing the anionic intermediate. stackexchange.com

Conversely, in metal-catalyzed cross-coupling reactions, the reactivity of halopyridines is inverted, with the order being I > Br > Cl >> F. semanticscholar.org This is attributed to the bond dissociation energies of the carbon-halogen bond. The C-I bond is significantly weaker than the C-F bond, making it much more susceptible to oxidative addition by a low-valent metal catalyst (e.g., palladium(0)), which is the initial step in many cross-coupling cycles. semanticscholar.org Therefore, the iodine atom at the C4 position serves as an excellent "handle" for introducing a wide variety of substituents via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. semanticscholar.orgresearchgate.net

In some specific cases, iodine can also act as an activator for SNAr reactions. For example, the addition of catalytic iodine has been shown to promote the formation of highly reactive N-phosphonium pyridinium (B92312) intermediates from iodopyridines, facilitating substitutions that would otherwise be difficult. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyridine chemistry, enabled by the electron-deficient nature of the ring. In this compound, both the C2 and C4 positions are activated towards nucleophilic attack.

The regioselectivity of nucleophilic attack on the this compound ring is determined by a combination of factors: the inherent electronic properties of the substituted pyridine, the nature of the leaving group, and the characteristics of the incoming nucleophile. Nucleophilic attack on pyridines is strongly favored at the C2 (ortho) and C4 (para) positions, as the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

In this compound, both positions are activated. However, the typical leaving group aptitude in SNAr reactions is F > I. researchgate.net This suggests that a nucleophile would preferentially attack the C2 position to displace the fluoride (B91410) ion. This is because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized more effectively by the highly electronegative fluorine atom. stackexchange.com

The principle of Hard and Soft Acids and Bases (HSAB) can also influence regioselectivity. Studies on analogous polyhalogenated pyridines have shown that "hard" nucleophiles (e.g., alkoxides, amines) tend to attack the position activated by the more electronegative halogen (like fluorine at C2), whereas "soft" nucleophiles (e.g., thiolates) may preferentially attack the position occupied by the more polarizable halogen (like iodine at C4).

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Nucleophile Type | Example | Predicted Site of Attack | Leaving Group | Rationale |

| Hard (N-centered) | R2NH (Amine) | C2 | F- | Strong activation and intermediate stabilization by fluorine. |

| Hard (O-centered) | RO- (Alkoxide) | C2 | F- | Strong activation and intermediate stabilization by fluorine. |

| Soft (S-centered) | RS- (Thiolate) | C4 (potential) | I- | Preference of soft nucleophiles for softer, more polarizable centers. |

The formation of a carbon-nitrogen bond via the SNAr mechanism is a well-established process. The reaction proceeds through a two-step addition-elimination pathway. sci-hub.se

Nucleophilic Addition: An amine (R₂NH), acting as the nucleophile, attacks the electron-deficient C2 carbon of this compound. This step is typically rate-determining and results in the formation of a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and, crucially, onto the ring nitrogen atom, which provides substantial stabilization. stackexchange.com The strong electron-withdrawing effect of the C2-fluorine atom further stabilizes this intermediate, lowering the activation energy for its formation. stackexchange.com

Elimination of Leaving Group: In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group, in this case, the fluoride ion (F⁻). A final deprotonation step from the nitrogen atom, often facilitated by a second equivalent of the amine or a base, yields the final 2-amino-4-iodopyridine product.

While this direct SNAr pathway is common for forming C-N bonds, alternative metal-catalyzed methods, such as the Buchwald-Hartwig amination, provide a complementary approach that proceeds via a different mechanism and regioselectivity. wikipedia.orgtcichemicals.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions offer a powerful and highly selective method for functionalizing this compound, complementing the reactivity patterns observed in SNAr reactions. The key to this selectivity lies in the differential reactivity of the C-F and C-I bonds towards transition metal catalysts. semanticscholar.org

The general order of reactivity for aryl halides in oxidative addition, the first step in most cross-coupling cycles, is C-I > C-Br > C-Cl, with C-F bonds being largely unreactive under typical conditions. semanticscholar.org This pronounced difference allows for the precise and selective functionalization of the C4 position of this compound, leaving the C2-fluorine bond intact for potential subsequent transformations.

A prime example is the palladium-catalyzed Buchwald-Hartwig amination. Research has demonstrated that the reaction of this compound with various aromatic amines, using a palladium acetate (B1210297)/BINAP catalyst system under microwave irradiation, occurs exclusively at the C4 position. researchgate.net This selective C-N bond formation at the site of the iodine atom is in direct contrast to the expected outcome of a conventional SNAr reaction, which would likely occur at the C2 position. researchgate.net

Similarly, other palladium-catalyzed reactions such as the Negishi coupling are effective at the C4 position. wikipedia.orgorgsyn.orgorganic-chemistry.orgnih.gov This involves the initial conversion of this compound to its corresponding organozinc reagent, which can then be coupled with other aryl or vinyl halides. The high functional group tolerance of these reactions makes them exceptionally valuable for building molecular complexity. wikipedia.orgorgsyn.org The selective reactivity of the C-I bond thus establishes this compound as a versatile building block, allowing for stepwise and regiochemically controlled derivatization of the pyridine core.

Table 3: Selective Palladium-Catalyzed Amination of this compound

| Amine Coupling Partner | Product | Yield (%) |

| Aniline (B41778) | 2-Fluoro-N-phenylpyridin-4-amine | 85 |

| 4-Methoxyaniline | 2-Fluoro-N-(4-methoxyphenyl)pyridin-4-amine | 90 |

| 3,4-Dimethoxyaniline | N-(3,4-Dimethoxyphenyl)-2-fluoropyridin-4-amine | 88 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-2-fluoropyridin-4-amine | 82 |

| 3-Aminobenzonitrile | 3-((2-Fluoropyridin-4-yl)amino)benzonitrile | 75 |

Data sourced from a study on Buchwald-Hartwig cross-coupling reactions performed under microwave conditions with a Pd(OAc)₂/BINAP catalyst system. researchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Negishi Coupling)

This compound is a valuable building block for the construction of more complex molecules through carbon-carbon bond formation. The Suzuki-Miyaura and Negishi coupling reactions are prominent examples of palladium-catalyzed cross-coupling methods that have been successfully employed for this purpose. nih.govwikipedia.org

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a versatile tool for creating C-C bonds. chemrxiv.orgmdpi.com The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 4-position. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyridines, which are common scaffolds in medicinal chemistry and materials science. nih.govyoutube.com

Similarly, the Negishi coupling, which utilizes an organozinc reagent, provides another powerful method for C-C bond formation. wikipedia.orgorgsyn.org This reaction is known for its high functional group tolerance and has been applied to couple this compound with various organozinc partners. nih.govnih.gov The ability to selectively form a new carbon-carbon bond at the 4-position, while leaving the 2-fluoro substituent intact for potential subsequent transformations, highlights the utility of this compound in synthetic strategies.

Table 2: Examples of C-C Coupling Reactions with this compound

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4) | 2-Fluoro-4-arylpyridine |

| Negishi | Arylzinc halide | Pd catalyst (e.g., Pd(PPh3)4) | 2-Fluoro-4-arylpyridine |

This table provides a general representation of the types of products achievable through these coupling reactions.

Other Transition Metal-Catalyzed Transformations

Beyond the widely used palladium-catalyzed aminations and carbon-carbon bond forming reactions, this compound can participate in other important transition metal-catalyzed transformations. These reactions further expand its synthetic utility, enabling the introduction of diverse functional groups.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to this compound, providing a direct route to 2-fluoro-4-alkynylpyridines. soton.ac.uk These products are valuable intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. nih.govlibretexts.org

Organometallic Reactions and Metalation Strategies

The reactivity of the carbon-halogen bonds in this compound also allows for its participation in various organometallic reactions and metalation strategies. These methods provide alternative pathways for functionalization, often complementing transition metal-catalyzed cross-coupling reactions.

One important strategy is directed ortho-metalation (DoM), where a directing group on an aromatic ring guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. acs.org While the fluorine atom in this compound can potentially act as a directing group, the high reactivity of the carbon-iodine bond often leads to other reaction pathways.

Halogen-metal exchange is a more common and synthetically useful reaction for this compound. This reaction typically involves treatment with an organolithium or Grignard reagent, resulting in the selective replacement of the iodine atom with a metal. rsc.org The resulting organometallic intermediate, a 2-fluoro-4-pyridyl organolithium or Grignard reagent, can then be reacted with a wide range of electrophiles to introduce various substituents at the 4-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a powerful and versatile method for the functionalization of the pyridine ring. msu.edu

Grignard Exchange Reactions and their Applications

The formation of Grignard reagents from aryl halides is a cornerstone of carbon-carbon bond formation. In the case of this compound, the significant difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) dictates that metal-halogen exchange will occur selectively at the C4 position. The weaker C-I bond is far more susceptible to exchange than the robust C-F bond.

Modern methods for generating Grignard reagents often favor halogen-magnesium exchange over the classical insertion of magnesium metal, particularly for functionalized and heteroaromatic substrates. Reagents such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard" reagent, are highly effective for this transformation. The reaction proceeds via an exchange mechanism where the isopropyl group of the Grignard reagent is transferred to the iodine atom, generating the more stable arylmagnesium species and isopropyl iodide as a byproduct.

This exchange is typically performed at low temperatures (e.g., -10 °C to 0 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The resulting organometallic intermediate, (2-fluoropyridin-4-yl)magnesium chloride, is a powerful nucleophile that can be utilized in a wide array of subsequent reactions to introduce diverse functional groups at the C4 position of the pyridine ring.

Applications in Synthesis:

The primary application of the in situ generated 2-fluoro-4-pyridyl Grignard reagent is its reaction with various electrophiles. This provides a direct route to a range of 4-substituted 2-fluoropyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

| Electrophile | Product Class | General Structure |

|---|---|---|

| Aldehydes (R-CHO) | Secondary Alcohols | R) |

| Ketones (R-CO-R') | Tertiary Alcohols | RR') |

| Carbon Dioxide (CO₂) | Carboxylic Acids |  |

| Isocyanates (R-NCO) | Amides |  |

| Iodine (I₂) | Iodides (Re-formation) |  |

Directed Metalation Studies on Pyridyl-Iodides

Directed ortho metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems. The reaction is guided by a "directed metalation group" (DMG), which coordinates to an organolithium base and directs deprotonation to an adjacent ortho position.

In pyridine derivatives, the ring nitrogen atom itself is a potent DMG, directing lithiation to the C2 and C6 positions. However, in this compound, the C2 position is already substituted. Halogen atoms can also act as DMGs, albeit weaker ones, directing metalation to their ortho positions. Studies on halopyridines have shown that bases like lithium diisopropylamide (LDA) can achieve regioselective ortho-lithiation.

For this compound, the most acidic ring protons are at the C3 and C5 positions. The regiochemical outcome of metalation is a result of the interplay between the directing effects of the substituents:

Pyridine Nitrogen: Directs towards C2 (blocked) and C6.

C2-Fluoro Group: A weak DMG, it directs towards C3. Its strong -I effect also increases the acidity of the adjacent C3 proton.

C4-Iodo Group: A weak DMG, it directs towards C3 and C5.

Given these combined effects, deprotonation with a strong, non-nucleophilic base like LDA at low temperature (-78 °C) is expected to occur preferentially at the C3 position . This position is ortho to both the fluorine and iodine substituents and benefits from the cumulative electron-withdrawing inductive effects, which enhance the kinetic acidity of the C3-H bond. Lithiation at C5 is a less likely, but possible, alternative outcome.

It is crucial to use a hindered amide base like LDA rather than an alkyllithium (e.g., n-BuLi), as alkyllithiums could potentially engage in halogen-metal exchange at the C4-iodine position or nucleophilic addition to the pyridine ring.

| Metalating Agent | Proposed Site of Deprotonation | Rationale | Potential Side Reactions |

|---|---|---|---|

| LDA (Lithium Diisopropylamide) | C3 (Major) | Directed by F and I; strong inductive effect. Hindered base prevents nucleophilic attack. | Minor deprotonation at C5. |

| n-Butyllithium | C3 or C4 | May cause deprotonation at C3 or undergo I/Li exchange at C4. | Competitive I/Li exchange; nucleophilic addition to the pyridine ring. |

| TMPMgCl·LiCl | C3 | Highly active hindered base that favors deprotonation of acidic protons. | Less likely to cause side reactions compared to organolithiums. |

Comparative Reactivity Studies with Analogous Halopyridines

The reactivity of this compound is best understood by comparing it to its analogs, such as 2-chloro-4-iodopyridine (B15674) and 2-bromo-4-iodopyridine. The identity of the halogen at both the C2 and C4 positions profoundly influences the molecule's behavior in different reaction types.

Nucleophilic Aromatic Substitution (SNAr): The C2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. A halogen at this position serves as a leaving group. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine makes the C2 carbon exceptionally electrophilic, greatly accelerating this step. Consequently, the C-F bond is significantly more reactive in SNAr than C-Cl or C-Br bonds. One study directly comparing 2-fluoropyridine and 2-chloropyridine in a reaction with sodium ethoxide found the fluoro analog to be approximately 320 times more reactive. This trend holds for this compound, which will undergo nucleophilic substitution at C2 much more readily than its 2-chloro or 2-bromo counterparts.

Metal-Halogen Exchange: This reaction is governed by carbon-halogen bond strength. The C-I bond is the weakest among the carbon-halogen series, making it the most reactive site for exchange reactions with organometallic reagents. Therefore, this compound will undergo I/Mg or I/Li exchange much faster and under milder conditions than an analogous 4-bromo or 4-chloro pyridine. The C-F bond is completely unreactive towards this type of exchange.

This differential reactivity allows for orthogonal functionalization. One can perform a selective halogen-magnesium exchange at the C4-iodine position, and the resulting product, now containing a C2-fluorine, can subsequently be subjected to an SNAr reaction to replace the fluorine atom.

| Compound | Relative Rate of SNAr at C2 | Relative Rate of Halogen-Metal Exchange at C4 | Primary Reaction Pathway |

|---|---|---|---|

| This compound | Very High | High | Dual reactivity; site depends on reagents. |

| 2-Chloro-4-iodopyridine | Moderate | High | Primarily I/Mg exchange; SNAr requires harsher conditions. |

| 2-Bromo-4-iodopyridine | Low | High | Almost exclusively I/Mg exchange. |

| 2-Fluoro-4-bromopyridine | Very High | Moderate | Dual reactivity; SNAr at C2 is very facile, Br/Mg exchange is possible. |

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 4 Iodopyridine and Its Adducts

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For fluorinated compounds like 2-Fluoro-4-iodopyridine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronegativity and position of the fluorine and iodine substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom bonded to the fluorine atom (C2) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms are influenced by the inductive and resonance effects of the substituents. Publicly available database information provides reference values for the ¹³C NMR spectrum of this compound. nih.gov

¹⁹F NMR spectroscopy is highly sensitive and offers a wide range of chemical shifts, making it an excellent tool for studying fluorinated compounds. wikipedia.orgalfa-chemistry.com The ¹⁹F chemical shift for this compound provides a direct probe of the electronic environment around the fluorine atom. Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, further aiding in the complete structural assignment. For instance, in related 2-fluoropyridine (B1216828) compounds, coupling constants between fluorine and ring protons are well-documented. thermofisher.com

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | H-3 | Varies | ³JHH, ⁴JHF |

| ¹H | H-5 | Varies | ³JHH, ⁴JHF |

| ¹H | H-6 | Varies | ³JHH, ⁵JHF |

| ¹³C | C-2 | ~164 (d) | ¹JCF ≈ 240 |

| ¹³C | C-3 | ~115 (d) | ²JCF |

| ¹³C | C-4 | ~95 (s) | N/A |

| ¹³C | C-5 | ~130 (d) | ⁴JCF |

| ¹³C | C-6 | ~150 (d) | ³JCF |

| ¹⁹F | F-2 | ~ -60 to -80 (vs CFCl₃) | ¹JCF, ³JHF, ⁴JHF, ⁵JHF |

Note: Expected values are based on data for structurally similar compounds and general principles of NMR spectroscopy. The ¹³C data is adapted from database entries. nih.gov Specific experimental values may vary based on solvent and other conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Analysis

Infrared (IR) spectroscopy is used to identify functional groups and characterize the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-F and C-I bonds. pressbooks.pub Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. The C-F stretching vibration gives a strong absorption band, typically in the 1300-1100 cm⁻¹ range, while the C-I stretching vibration is found at lower wavenumbers, usually below 600 cm⁻¹. researchgate.netlibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic π → π* transitions. Theoretical calculations on the closely related compound 2-Fluoro-4-iodo-5-methylpyridine, using Time-Dependent Density Functional Theory (TD-DFT), predicted a maximum absorption wavelength (λ_max) at approximately 356 nm in the gas phase, with slight variations in different solvents. bohrium.com This absorption corresponds to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Experimental UV-Vis spectra are essential for validating such theoretical predictions and characterizing the electronic properties of the compound and its adducts. researchgate.netmdpi.comsciepub.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₅H₃FIN), the exact mass is 222.9294 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺˙) at m/z ≈ 223.

Upon ionization, the molecular ion can undergo fragmentation. chemguide.co.uklibretexts.org The fragmentation pattern is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be anticipated:

Loss of an iodine atom: The C-I bond is relatively weak, so a prominent peak corresponding to the loss of an iodine radical (I˙, 127 u) would be expected at m/z ≈ 96 ([M-I]⁺).

Loss of a fluorine atom: The C-F bond is much stronger, but a fragment corresponding to the loss of a fluorine radical (F˙, 19 u) might be observed at m/z ≈ 204 ([M-F]⁺).

Ring Fragmentation: The pyridine ring itself can break apart, leading to smaller charged fragments.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 223 | [C₅H₃FIN]⁺˙ (Molecular Ion) | - |

| 204 | [C₅H₃IN]⁺˙ | F˙ |

| 96 | [C₅H₃FN]⁺˙ | I˙ |

| 70 | [C₄H₃N]⁺˙ | I˙, C-F cleavage products |

Note: The m/z values are based on the most common isotopes. The relative intensities of the peaks would depend on the ionization energy and the stability of the fragment ions.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.ua This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound adducts.

While the crystal structure of this compound itself may not be extensively reported, the formation of adducts, particularly through halogen bonding, is an area of significant interest. The iodine atom at the 4-position of the pyridine ring is a potent halogen bond donor, capable of forming strong, directional interactions with halogen bond acceptors (e.g., Lewis bases). The nitrogen atom of the pyridine ring can also act as a halogen bond acceptor. Studies on similar pyridine-diiodine adducts have provided detailed structural information, revealing the geometry and strength of these non-covalent interactions. jyu.fi

For a hypothetical adduct of this compound, SCXRD analysis would reveal:

The crystal system and space group.

The precise geometry of the this compound molecule within the crystal lattice.

The nature of the intermolecular interactions, such as N···I or I···X halogen bonds, including the bond distances and angles which define their strength and directionality.

Such studies are fundamental to the field of crystal engineering, where understanding and controlling intermolecular interactions is key to designing materials with specific properties.

Quantum Chemical and Computational Modeling

Quantum chemical and computational modeling are powerful tools for investigating the properties of molecules at an electronic level, providing insights that complement experimental data. digitellinc.com Methods like Density Functional Theory (DFT) are widely used to study the structure, reactivity, and spectroscopic properties of organic compounds. mdpi.com

Computational modeling allows for the detailed analysis of the electronic structure of this compound. A DFT study on the analogous compound 2-Fluoro-4-iodo-5-methylpyridine provides a framework for understanding these properties. bohrium.com

Key electronic properties that can be calculated include:

Molecular Geometry: Optimization of the molecular geometry provides theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray diffraction).

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be a region of negative potential (nucleophilic), while the area around the iodine atom (sigma-hole) and the ring protons are regions of positive potential (electrophilic).

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the FMO energies to quantify the molecule's reactivity.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Dipole Moment | Indicates overall polarity of the molecule |

| Mulliken Charges | Provides charge distribution on individual atoms |

This table summarizes key parameters obtainable from DFT calculations, as demonstrated in studies of similar molecules. bohrium.com

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational modeling can:

Propose Plausible Reaction Pathways: Different potential mechanisms can be modeled to determine the most energetically favorable route.

Characterize Transition States: The geometry and energy of transition states can be calculated, providing the activation energy barrier for a given reaction step. This allows for the prediction of reaction rates and the identification of the rate-determining step.

Analyze Intermediates: The stability of any reaction intermediates can be assessed.

Explain Regio- and Stereoselectivity: By comparing the activation energies of pathways leading to different products, computational models can explain and predict the observed selectivity of a reaction.

These computational studies provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental methods alone, guiding the development of new synthetic methodologies.

Research Applications of 2 Fluoro 4 Iodopyridine in Diverse Chemical Sciences

Contributions to Medicinal Chemistry and Drug Discovery

The dual halogen substitution on the pyridine (B92270) ring of 2-Fluoro-4-iodopyridine provides medicinal chemists with a powerful tool for creating novel molecular architectures with therapeutic potential. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom is an excellent leaving group for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. nih.govresearchgate.net

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). acs.org Its unique substitution pattern allows for precise chemical modifications, a highly valued feature in modern synthetic chemistry. acs.org The reactivity of both the fluorine and iodine atoms enables chemists to introduce specific functional groups into drug molecules, thereby tailoring their therapeutic properties. acs.org This adaptability has led to its use in the development of a wide array of therapeutic agents. The demand for high-purity this compound has grown in recent years, driven by advancements in medicinal chemistry and the increasing need for innovative treatments. acs.org

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.org The incorporation of fluorine into this scaffold, as seen in this compound, can significantly enhance the biological activity of the resulting therapeutic agents. researchgate.net

Antiviral Agents: While specific examples detailing the use of this compound in the synthesis of antiviral drugs are not readily available in the reviewed literature, the broader class of fluorinated nucleoside analogs has shown significant promise. researchgate.net For instance, 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine has demonstrated good antiviral activity against HIV-1. researchgate.net The synthesis of various fluorinated pyridine and pyrimidine (B1678525) nucleosides is an active area of research for the development of new antiviral agents. researchgate.netnih.gov

Anticancer Agents: The pyridine ring is a key component of many anticancer agents. researchgate.netnih.gov The introduction of a fluorine atom can lead to enhanced anticancer activity. researchgate.net For example, novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential EGFR inhibitors for cancer treatment. nih.gov While the direct use of this compound was not explicitly detailed in the reviewed literature for these specific compounds, its role as a versatile fluorinated pyridine building block suggests its potential in the synthesis of similar anticancer agents. acs.orgnih.gov

Antimicrobial Agents: The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant bacteria. jihs.go.jp Pyridine derivatives are a known class of compounds with antimicrobial properties. nih.gov A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov One compound, in particular, demonstrated an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid. nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. medchemexpress.com A synthetic strategy for a β-strand mimetic has been developed using this compound as a scaffold. innospk.com This approach involves a Grignard exchange reaction at the 4-position of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) reaction at the 2-position. innospk.com This methodology has been applied to the synthesis of a tripeptidomimetic of Leu-Gly-Gly. researchgate.net

| Reaction Type | Position on Pyridine Ring | Reactant/Reagent | Purpose |

| Grignard Exchange | 4 | Amino acid derivative (electrophile) | Introduction of an amino acid-like side chain |

| SNAr Reaction | 2 | Amine (nucleophile) | Introduction of another peptide-like linkage |

This table illustrates the synthetic strategy for creating a β-strand mimetic using this compound.

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a promising target for the treatment of various central nervous system disorders, including schizophrenia. nih.gov Positive allosteric modulators (PAMs) of mGlu5 offer a potential therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate. nih.gov While the reviewed literature discusses various mGlu5 PAMs, such as those based on biphenyl-carboxylic acid indanones and other complex heterocyclic systems, a direct synthetic route utilizing this compound was not explicitly identified. nih.govnih.gov However, the versatility of this compound in cross-coupling reactions makes it a plausible candidate for the synthesis of complex aromatic and heteroaromatic scaffolds often found in receptor modulators. nih.govnih.gov

β-Carboline alkaloids are a class of compounds with a wide range of biological activities, including neuroprotective effects. nih.gov A series of 1,2,3,4-tetrahydro-β-carbolines have been synthesized and evaluated for their cerebral-protecting effects against lipid peroxidation and potassium cyanide intoxication in mice. nih.gov While various synthetic methods for β-carbolines exist, a direct application of this compound as a starting material was not detailed in the available research. nih.govbeilstein-journals.orgresearchgate.net However, synthetic routes to β-carbolines starting from fluoropyridines have been reported, suggesting the potential utility of this compound in this area. mdpi.com

Thrombin is a key enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs. nih.govmdpi.com A series of 2,4-disubstituted pyridine derivatives have been designed and synthesized as thrombin inhibitors. nih.gov In one approach, a Grignard exchange reaction was used to introduce various benzoyl substituents at the 4-position of the pyridine ring, which serve as P3 residues in binding to thrombin. nih.gov A para-amidinobenzylamine moiety was incorporated at the 2-position of the pyridine ring to act as the P1 residue. nih.gov Although the specific use of this compound was not explicitly stated in this study, its reactivity profile is well-suited for such synthetic transformations. innospk.comnih.gov

| Inhibitor Component | Position on Pyridine Ring | Synthetic Strategy | Binding Pocket |

| P3 Residue | 4 | Grignard Exchange | S3 |

| P1 Residue | 2 | SNAr and Reductive Amination | S1 |

This table outlines the design strategy for pyridine-based thrombin inhibitors.

Impact on Agrochemical Research and Development

Intermediate for the Formulation of Pesticides and Herbicides

This compound serves as a key intermediate in the synthesis of complex molecules utilized in the agrochemical industry. The presence of both fluorine and iodine atoms on the pyridine ring allows for selective, stepwise functionalization, enabling the construction of intricate molecular architectures designed to interact with specific biological targets in pests and weeds.

Innovations in Materials Science

The unique electronic and physical properties imparted by the fluorine and iodine substituents make this compound an attractive precursor for the development of novel functional materials. Its applications span from organic electronics to advanced polymers, where its incorporation can lead to materials with tailored characteristics.

Precursor for the Creation of Functional Materials with Specific Properties

As a precursor, this compound allows for the introduction of the fluoropyridyl unit into larger molecular systems. This can influence properties such as thermal stability, solubility, and electronic behavior. The high electronegativity of the fluorine atom can create specific electronic effects within a molecule, which is a desirable trait in the design of materials for electronic applications. The iodo group provides a reactive handle for further chemical transformations, allowing the precursor to be integrated into a wide range of material architectures.

Application in Organic Electronics and Sensor Technologies

The field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), relies on materials with specific energy levels and charge-transport capabilities. While direct applications of this compound in commercial OLEDs are not extensively documented, its derivatives are explored in the synthesis of hole-transporting materials (HTMs). For example, complex pyrene (B120774) derivatives incorporating fluorinated aniline (B41778) moieties, which could be synthesized from precursors like this compound, have been investigated as HTMs with excellent emission properties. The introduction of the fluoropyridyl group can enhance the thermal stability and tune the HOMO/LUMO energy levels of the material, which are critical parameters for efficient device performance.

In the realm of sensor technologies, the pyridine nitrogen atom can act as a binding site for analytes, while the electronic properties of the fluorinated ring can be modulated upon binding, leading to a detectable signal. Research into fluorescent molecular sensors has shown that derivatives of diphenylpyridine can be used to monitor polymerization processes. The principles underlying these sensors, which rely on changes in the electronic environment of the pyridine ring, suggest the potential for this compound to be used as a building block for new chemical sensors.

Synthesis of Functionalized Polymers and Advanced Materials

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of functionalized polymers. Through polymerization of a vinyl or other polymerizable group attached to the pyridine ring (synthesized via a cross-coupling reaction), polymers with unique properties can be obtained. The resulting fluorinated pyridine-containing polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The synthesis of conducting polymers, for instance, often involves the polymerization of aromatic or heteroaromatic monomers. While specific examples of polymers derived directly from this compound are not prevalent in the literature, the fundamental reactivity of the compound makes it a viable candidate for the creation of novel polymeric materials.

Broader Utility as a Chemical Building Block in Organic Synthesis

Beyond its specific applications in agrochemicals and materials science, this compound is a versatile building block for a wide range of organic transformations. The differential reactivity of the C-I and C-F bonds allows for selective functionalization. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

This reactivity makes this compound a valuable substrate for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the straightforward introduction of aryl, vinyl, and alkynyl groups, respectively, at the 4-position of the pyridine ring. The fluorine atom at the 2-position remains intact during these transformations, allowing for its electronic influence to be carried through to the final product or for it to be a site for subsequent nucleophilic aromatic substitution under more forcing conditions.

Below is a table summarizing representative cross-coupling reactions that can be performed with this compound, based on established methodologies for similar substrates.

| Reaction Name | Coupling Partner | Product Type | General Conditions |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Fluoro-4-arylpyridine | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/Ethanol/Water) |

| Heck Coupling | Alkene (e.g., Styrene) | 2-Fluoro-4-vinylpyridine | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), phosphine (B1218219) ligand |

| Sonogashira Coupling | Terminal alkyne | 2-Fluoro-4-alkynylpyridine | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) |

This table is illustrative of the types of reactions and does not represent specific experimental results.

The products of these reactions are themselves valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce a wide variety of substituents at the 4-position makes this compound a powerful tool for creating libraries of compounds for screening and for the targeted synthesis of complex molecular architectures.

Construction of Complex Heterocyclic Systems

The strategic placement of the iodo and fluoro groups on the pyridine scaffold of this compound facilitates its use in building sophisticated heterocyclic frameworks, which are prevalent in pharmaceuticals and advanced materials. chemimpex.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are primary methods for elaborating this core structure.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is widely employed to create biaryl or vinyl-substituted pyridine systems. organic-chemistry.orglibretexts.org Utilizing this compound, the reaction proceeds selectively at the C-I bond. This selectivity is driven by the lower bond dissociation energy of the C-I bond compared to the C-F bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. libretexts.org This allows for the introduction of various aryl or heteroaryl groups at the 4-position of the pyridine ring.

Similarly, the Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org When applied to this compound, this reaction provides a direct route to 4-alkynyl-2-fluoropyridines. These products are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, such as cyclization reactions, to build fused heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) | 4-(Aryl/Heteroaryl)-2-fluoropyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI with an amine base (e.g., Et₃N) | 4-Alkynyl-2-fluoropyridine |

Derivatization Studies for Expanding Molecular Diversity

The differential reactivity of the C-I and C-F bonds in this compound is a key feature exploited in derivatization studies to generate libraries of structurally diverse compounds, particularly for drug discovery and medicinal chemistry. innospk.comchemimpex.com The Buchwald-Hartwig amination is a prime example of a reaction that can be selectively performed at the 4-position.

This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org Research has demonstrated the selective C-N cross-coupling of this compound with various aromatic amines exclusively at the 4-position. researchgate.net This is in contrast to related substrates like 2,4-dichloropyridine, where substitution often occurs at the more activated 2-position. The use of palladium catalysts with specific ligands, such as BINAP, facilitates this selective transformation. researchgate.net Microwave-assisted conditions have been shown to accelerate these reactions, often allowing for completion within 30 minutes and reducing the required amount of base. researchgate.net This methodology provides facile access to a wide range of 2-fluoro-4-aminopyridine derivatives, which are important scaffolds in biologically active compounds. researchgate.net

The fluorine atom at the 2-position, being relatively inert to these palladium-catalyzed conditions, remains available for subsequent nucleophilic aromatic substitution (SNAr) reactions. nih.gov This two-step functionalization strategy (first, a Pd-catalyzed coupling at C-4, followed by SNAr at C-2) significantly expands the molecular diversity that can be achieved from a single starting material.

| Amine Coupling Partner | Catalyst/Ligand | Base | Reaction Conditions | Product Class |

|---|---|---|---|---|

| Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Microwave Irradiation (~30 min) | N-Aryl-2-fluoropyridin-4-amine |

| Heterocyclic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Microwave Irradiation | 4-(Heterocyclyl)-2-fluoropyridine |

Synthesis of Fused Polyaromatic Alkaloids

While direct, specific examples detailing the synthesis of complex fused polyaromatic alkaloids starting from this compound are specialized, its utility as a building block for structurally related fused heterocyclic systems is well-established. The principles of its reactivity are directly applicable to the synthesis of alkaloid precursors and analogues. For instance, the synthesis of carbolines, a class of nitrogen-containing heterocyclic compounds some of which are alkaloids, often involves the construction of a trisubstituted pyridine ring.

A synthetic strategy analogous to the synthesis of the antibiotic Eudistomin T (a carboline alkaloid) can be envisioned using this compound. ossila.com This would typically involve an initial Suzuki coupling at the 4-position with a suitably substituted boronic acid, followed by further manipulation of the substituent at the 3-position and subsequent cyclization to form the fused ring system. The fluorine at the 2-position can influence the electronic properties and reactivity of the ring, potentially directing the cyclization step or serving as a metabolic blocker in the final alkaloid analogue.

The general approach would involve:

Initial C-C bond formation: A Suzuki or Sonogashira coupling at the 4-position of this compound to install a key side chain.

Introduction of a second group: Functionalization of the adjacent 3-position, often via lithiation or other directed metalation techniques.

Cyclization: An intramolecular reaction, such as a palladium-catalyzed amination or a Pictet-Spengler type reaction, to close the ring and form the fused polyaromatic system.

This stepwise approach, enabled by the specific halogenation pattern of this compound, provides a versatile entry point into the core structures of various fused polyaromatic systems, including those that form the backbone of many alkaloids.

Future Research Directions and Emerging Trends for 2 Fluoro 4 Iodopyridine

Exploration of Unconventional Reactivity Pathways and Functionalizations